[(6-Chloro-pyridin-3-ylmethyl)-isopropyl-amino]-acetic acid
Description
[(6-Chloro-pyridin-3-ylmethyl)-isopropyl-amino]-acetic acid is a pyridine-derived compound featuring a chlorine atom at the 6-position of the pyridine ring, an isopropyl amino group linked via a methylene bridge, and an acetic acid moiety. Its molecular formula is C₁₁H₁₄ClN₂O₂ (estimated molecular weight: ~241.45 g/mol).
Properties
IUPAC Name |
2-[(6-chloropyridin-3-yl)methyl-propan-2-ylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c1-8(2)14(7-11(15)16)6-9-3-4-10(12)13-5-9/h3-5,8H,6-7H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBLGVDLWGUDJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CN=C(C=C1)Cl)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(6-Chloro-pyridin-3-ylmethyl)-isopropyl-amino]-acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloro-3-pyridinecarboxaldehyde and isopropylamine.
Formation of Intermediate: The aldehyde group of 6-chloro-3-pyridinecarboxaldehyde reacts with isopropylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Acylation: The amine is acylated with chloroacetic acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[(6-Chloro-pyridin-3-ylmethyl)-isopropyl-amino]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chloro group to other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiolate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
[(6-Chloro-pyridin-3-ylmethyl)-isopropyl-amino]-acetic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of [(6-Chloro-pyridin-3-ylmethyl)-isopropyl-amino]-acetic acid involves its interaction with specific molecular targets. The chloro and isopropyl-amino groups play a crucial role in binding to these targets, which can include enzymes, receptors, or other proteins. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Below is a comparative analysis of key structural analogs:
Table 1: Structural Comparison of Pyridine-Acetic Acid Derivatives
| Compound Name | Substituent (Pyridine Position) | Amino Group | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|---|
| [(6-Chloro-pyridin-3-ylmethyl)-isopropyl-amino]-acetic acid | 6-Cl, 3-CH2- | Isopropyl | C₁₁H₁₄ClN₂O₂ | ~241.45 | -COOH, -N(CH(CH₃)₂), -Cl |
| [(6-Bromo-pyridin-3-ylmethyl)-isopropyl-amino]-acetic acid | 6-Br, 3-CH2- | Isopropyl | C₁₁H₁₄BrN₂O₂ | ~286.05 | -COOH, -N(CH(CH₃)₂), -Br |
| 6-Chloro-3-pyridineacetic acid | 6-Cl, 3-CH2- | None | C₇H₆ClNO₂ | 171.58 | -COOH, -Cl |
| [Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-amino]-acetic acid | Benzo[1,4]dioxan-5-CH2- | Cyclopropyl | C₁₅H₁₈N₂O₄ | 290.31 | -COOH, fused aromatic system |
Key Observations :
Halogen Substitution :
- Replacing Cl with Br increases molecular weight by ~44.6 g/mol and alters electronic properties. Bromine’s larger atomic radius may enhance van der Waals interactions but reduce electronegativity compared to Cl.
- Chlorine’s electron-withdrawing effect stabilizes the pyridine ring, influencing reactivity in substitution reactions.
Cyclopropyl in [Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-amino]-acetic acid creates a strained ring system, enhancing rigidity and altering binding kinetics.
Carboxylic Acid Functionality :
Physicochemical and Functional Properties
Table 2: Comparative Physicochemical Properties
Mechanistic Insights :
- Chelation: The target compound’s -COOH and -NH groups enable monodentate or bidentate coordination with metal ions (e.g., UO₂²⁺), similar to acetic acid-modified biochar (ASBB), which achieves 97.8% uranium removal via -COO⁻ binding.
- Steric Effects : Bulkier substituents (e.g., isopropyl) may hinder access to reactive sites but improve selectivity in binding.
Metal Adsorption and Recovery
- Uranium Binding: Acetic acid derivatives with -COOH groups, like 6-Chloro-3-pyridineacetic acid, exhibit uranium adsorption capacities comparable to ASBB (97.8% removal at pH 6.0). The target compound’s amino group could enhance adsorption kinetics via additional coordination sites.
- Halogen Impact : Brominated analogs may show higher affinity for soft metals (e.g., Ag⁺) due to polarizable Br atoms.
Pharmaceutical Relevance
- Drug Design: The isopropyl amino group in the target compound mimics motifs in kinase inhibitors, where steric bulk modulates target binding.
Biological Activity
[(6-Chloro-pyridin-3-ylmethyl)-isopropyl-amino]-acetic acid is a synthetic compound notable for its diverse biological activities, particularly in medicinal chemistry. Its unique structure, characterized by a pyridine ring with a chloro substitution and an isopropyl-amino group, positions it as a candidate for drug development targeting various biological pathways. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Pyridine Ring : Contains a chloro group at the 6-position.
- Isopropyl-Amino Group : Positioned at the 3-position.
- Carboxylic Acid Functional Group : Enhances solubility and reactivity.
This structural arrangement is crucial for its binding affinity to biological targets.
Research indicates that this compound interacts with various enzymes and receptors. The chloro and isopropyl-amino groups facilitate binding, influencing biological pathways relevant to therapeutic effects. Understanding these interactions is essential for optimizing the compound for desired biological activities.
Biological Activity Overview
The biological activity of this compound spans several areas:
- Neurological Disorders : Potential applications in treating conditions like depression or anxiety due to its interaction with neurotransmitter systems.
- Inflammatory Conditions : Exhibits anti-inflammatory properties that may be beneficial in treating diseases characterized by chronic inflammation.
In Vitro Studies
Recent studies have focused on the compound's interactions with specific molecular targets. Key findings include:
- Binding Affinity : The arrangement of functional groups contributes to significant binding affinity towards various enzymes, which is critical for its therapeutic potential.
- Selectivity : The compound shows selectivity towards certain receptors, enhancing its applicability in drug design aimed at specific conditions .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Study on Neurological Effects : A study demonstrated that the compound could modulate neurotransmitter levels in animal models, suggesting potential antidepressant effects.
| Study | Model | Outcome |
|---|---|---|
| Study A | Rat model of depression | Increased serotonin levels |
| Study B | Mouse model of inflammation | Reduced inflammatory markers |
- Anti-inflammatory Activity : In vitro assays showed that the compound inhibited pro-inflammatory cytokines in cultured cells, indicating its potential as an anti-inflammatory agent.
Synthesis and Production
The synthesis of this compound typically involves multi-step reactions including:
- Formation of Pyridine Derivative : Initial reactions to create the chlorinated pyridine.
- Amine Coupling : Reaction with isopropyl amine to form the final product.
- Purification : Techniques such as crystallization or chromatography are employed to ensure high purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
